molecular formula C8F18O5S2 B1587121 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride CAS No. 36913-91-4

1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride

Cat. No. B1587121
CAS RN: 36913-91-4
M. Wt: 582.2 g/mol
InChI Key: QKIHLPFZYGFMDK-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride is an organic chemical compound with the molecular formula C4HF9O3S . It is also known by other names such as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid and NONAFLUORO-1-BUTANESULFONIC ACID .


Synthesis Analysis

Nonafluorobutane-1-sulphonic acid can be synthesized by reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in acetonitrile/water .


Molecular Structure Analysis

The molecular structure of 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride consists of 4 carbon atoms, 1 hydrogen atom, 9 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride (NfF) is a versatile compound in organic synthesis. It can be used as a fluoride source for the nucleophilic introduction of fluorine, but it is also frequently applied as a sulfonylation reagent generating intermediates with strong withdrawing perfluorinated alkyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride include a density of 1.811 g/mL at 25 °C, a boiling point of 112-114 °C14 mm Hg, and a refractive index of n20/D 1.3230 .

Scientific Research Applications

Chemical Synthesis

1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride is utilized in various chemical synthesis processes. For instance, sulphonation of aromatic compounds with sulfur trioxide in specific solvents produces sulphonic acid and sulphonic anhydride as main products. This process plays a significant role in the formation of important chemical intermediates (Bosscher & Cerfontain, 1968).

Liquid Electrolytes for Energy Storage

Nonafluorobutane-1-sulphonic anhydride derivatives are used in the preparation of nonaqueous liquid electrolytes for energy storage devices like lithium-ion batteries. The synthesized ionic liquid electrolytes show significant electrical conductivity and stability, making them suitable for high-performance lithium-ion batteries (Karuppasamy et al., 2020).

Organic Compound Transformations

In organic chemistry, this compound aids in the catalytic conversion and transformation of various organic compounds. These transformations are crucial for synthesizing specific molecular structures needed in pharmaceuticals and other chemical industries (Birch & Dastur, 1973).

Structural Studies in Organometallic Chemistry

The compound is also significant in structural studies of organometallic compounds. X-ray crystallography studies involving nonafluorobutane-1-sulphonic anhydride derivatives help in understanding the coordination behavior and bonding interactions in metal sulphonates, which is important in material science and catalysis (Kapoor et al., 2001).

Safety And Hazards

This chemical is stable under normal temperature and pressure, and will not decompose if used and stored according to specifications. It should be stored in a sealed container in a cool, dry place, ensuring good ventilation or exhaust in the workplace. It should be stored separately from oxidants, acids, and food chemicals .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18O5S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(27,28)31-33(29,30)8(25,26)4(15,16)2(11,12)6(20,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIHLPFZYGFMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2OSO2C4F9, C8F18O5S2
Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1'-anhydride
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Source PubChem
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DSSTOX Substance ID

DTXSID40190398
Record name Perfluorobutanesulfonic anhydride
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Molecular Weight

582.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride

CAS RN

36913-91-4
Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1′-anhydride
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Record name 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic anhydride
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Record name Perfluorobutanesulfonic anhydride
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Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic anhydride
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Record name 1,1,2,2,3,3,4,4,4-NONAFLUOROBUTANE-1-SULFONIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride
Reactant of Route 2
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride
Reactant of Route 3
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride

Citations

For This Compound
2
Citations
T Öberg, MS Iqbal - Chemosphere, 2012 - Elsevier
The European regulation on chemicals, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), came into force on 1 June 2007. With pre-registration complete in …
Number of citations: 34 www.sciencedirect.com
DTO PFCA - informea.org
1. Aim The aim of this document is to provide OECD member countries and other organisations with a consolidated and updated set of lists of PFOS, PFAS, PFOA, PFCA and their …
Number of citations: 3 www.informea.org

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